![molecular formula C11H17NO4 B13467146 1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylicacid](/img/structure/B13467146.png)
1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a cyclobutane ring. This compound is often used in organic synthesis, particularly in the protection of amines during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylic acid typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in an aqueous or organic solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amines or ethers.
Applications De Recherche Scientifique
1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylic acid is used in various scientific research applications:
Chemistry: As a protecting group for amines in peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions at the amino site during chemical synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid
- 1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
Uniqueness
1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylic acid is unique due to the presence of the methylidene group, which provides additional reactivity and versatility in chemical synthesis compared to similar compounds .
Propriétés
Formule moléculaire |
C11H17NO4 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
2-methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-7-5-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h1,5-6H2,2-4H3,(H,12,15)(H,13,14) |
Clé InChI |
PONRIXMQPABFHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CCC1=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)aminehydrochloride](/img/structure/B13467070.png)
![tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamatehydrochloride](/img/structure/B13467071.png)
![tert-butyl 2-[(diethoxyphosphoryl)methyl]-1H-1,3-benzodiazole-1-carboxylate](/img/structure/B13467076.png)
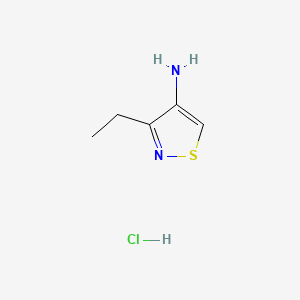
![5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]pyridine-3-carboxylic acid](/img/structure/B13467086.png)

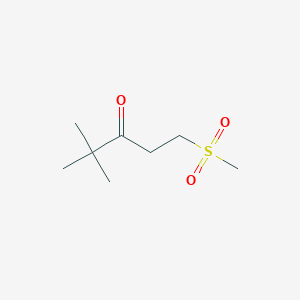
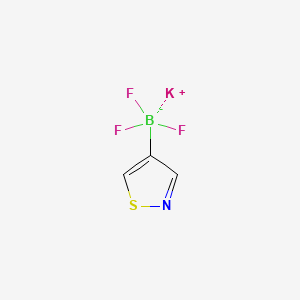
![tert-butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13467115.png)
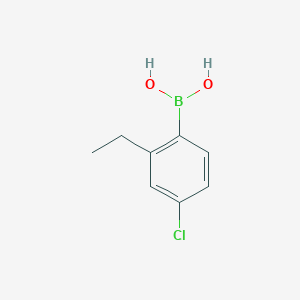
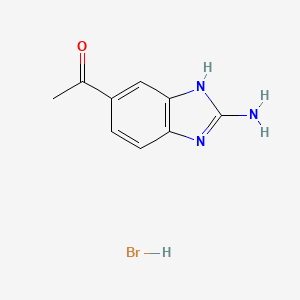

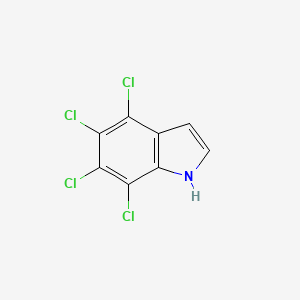
![2-(pyridin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13467167.png)
